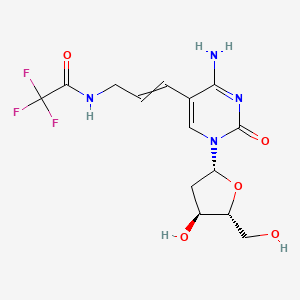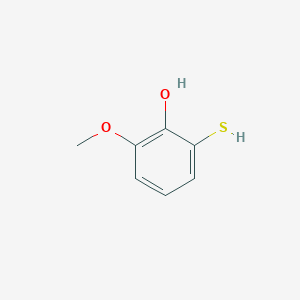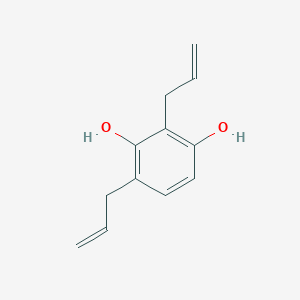
2,6-Bis-allylresorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-allylresorcinol is a chemical compound belonging to the resorcinol family, characterized by the presence of two allyl groups attached to the 2nd and 4th positions of the resorcinol ring. Resorcinols are known for their diverse applications in various fields, including pharmaceuticals, polymers, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-allylresorcinol typically involves the allylation of resorcinol. One common method is the reaction of resorcinol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography are often employed to achieve industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis-allylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the remaining positions of the resorcinol ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated resorcinols.
Aplicaciones Científicas De Investigación
2,6-Bis-allylresorcinol has found applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of skin disorders.
Mecanismo De Acción
The mechanism of action of 2,6-Bis-allylresorcinol involves its interaction with cellular components, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes. For example, it may interfere with the synthesis of cell wall components in bacteria, leading to antimicrobial effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in cell wall synthesis.
Pathways: Disruption of metabolic pathways essential for microbial growth.
Comparación Con Compuestos Similares
2,4-Difluororesorcinol: Similar structure but with fluorine atoms instead of allyl groups.
2,4-Dinitrophenol: Contains nitro groups instead of allyl groups.
2,4-Dihydroxybenzaldehyde: Similar core structure with aldehyde functional group.
Uniqueness: 2,6-Bis-allylresorcinol is unique due to the presence of allyl groups, which confer distinct chemical reactivity and biological properties. The allyl groups enhance its ability to undergo various chemical transformations and contribute to its potential antimicrobial activity .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2,4-bis(prop-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H14O2/c1-3-5-9-7-8-11(13)10(6-4-2)12(9)14/h3-4,7-8,13-14H,1-2,5-6H2 |
Clave InChI |
PJWWMILZGYFURN-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C(=C(C=C1)O)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


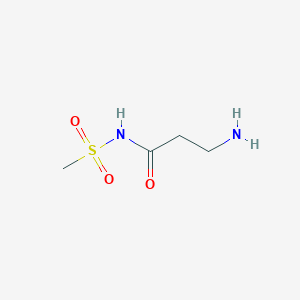
![[3,5-Bis(dimethylamino)-4-(piperidin-1-yl)phenyl]methanol](/img/structure/B8617292.png)
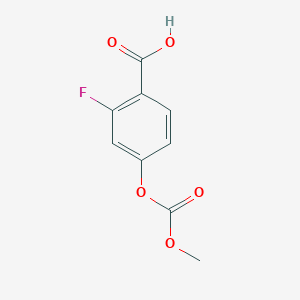
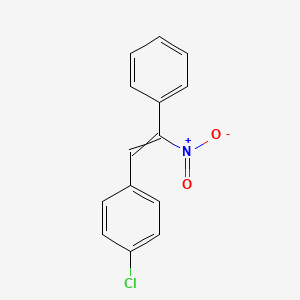

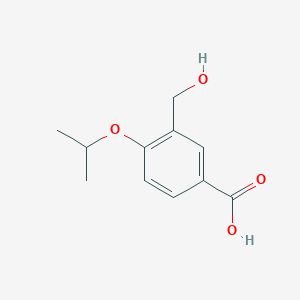
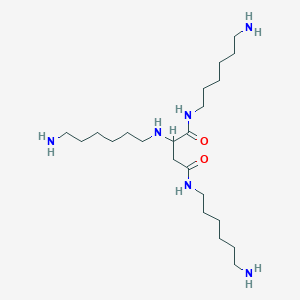
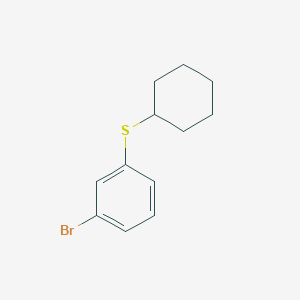
![4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B8617336.png)
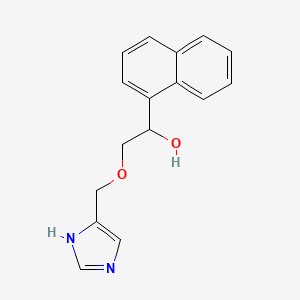
![5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine](/img/structure/B8617350.png)
